プセウドブファレノギン
概要
説明
Pseudobufarenogin is a natural compound extracted from toad species . It has a molecular weight of 416.51 .
Molecular Structure Analysis
The Inchi Code for Pseudobufarenogin is1S/C24H32O6/c1-22-9-7-15 (25)11-14 (22)4-5-17-19 (22)20 (27)21 (28)23 (2)16 (8-10-24 (17,23)29)13-3-6-18 (26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24-/m1/s1
. For a detailed molecular structure, you may need to refer to a chemical database or a scientific publication. Physical and Chemical Properties Analysis
Pseudobufarenogin is a solid substance . It has a molecular weight of 416.51 . The storage temperature is -80/-20°C .科学的研究の応用
プセウドブファレノギン、別名サイ-ブファレノギン、の用途に関する情報をいくつか見つけました。以下は、そのユニークな用途の詳細です。
抗腫瘍活性
プセウドブファレノギンは、抗腫瘍活性において可能性を示しています。それは、in vitroで内皮細胞の増殖、遊走、浸潤、および輪状形成を阻害することができます。さらに、それはin vivoで腫瘍微小血管の形成を抑制します。 これは、プセウドブファレノギンが血管新生を阻害することを目的とした治療薬の調製に使用できることを示唆しています .
作用機序
Target of Action
Pseudobufarenogin is a natural compound extracted from toad species . The primary targets of Pseudobufarenogin are currently unknown .
Biochemical Pathways
It’s worth noting that the compound is believed to have unique anti-tumor mechanisms, which are the subject of ongoing research .
Pharmacokinetics
A study on a similar compound, Cinobufacini, found that the pharmacokinetic characteristics of major ingredients in different formulations were widely varied . This suggests that the pharmacokinetics of Pseudobufarenogin may also vary depending on the formulation and dosage.
Result of Action
It has been suggested that pseudobufarenogin may inhibit the proliferation, migration, and invasion of endothelial cells, and suppress the formation of tumor microvessels . This indicates a potential use for Pseudobufarenogin in the development of therapies to inhibit angiogenesis.
Safety and Hazards
生化学分析
Biochemical Properties
Pseudobufarenogin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit receptor tyrosine kinase-mediated signaling, which is essential for the proliferation of hepatoma cells. Pseudobufarenogin interacts with enzymes such as MEK and ERK, as well as proteins like Mcl-1 and Sox2. These interactions result in the suppression of cell cycle progression and the facilitation of apoptosis in cancer cells .
Cellular Effects
Pseudobufarenogin exerts significant effects on various types of cells and cellular processes. In liver cancer cells, it impedes cell cycle progression and promotes apoptosis by downregulating Mcl-1 expression. Additionally, Pseudobufarenogin decreases the number of hepatoma stem cells through the depression of Sox2. It also inhibits the activation of the MEK/ERK and PI3-K/Akt signaling pathways, which are crucial for cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of Pseudobufarenogin involves its binding interactions with biomolecules and the inhibition of specific signaling pathways. Pseudobufarenogin binds to and inhibits receptor tyrosine kinases such as the epithelial growth factor receptor and hepatocyte growth factor receptor. This inhibition suppresses their downstream signaling cascades, including the Raf/MEK/ERK and PI3-K/Akt pathways. Consequently, Pseudobufarenogin reduces the expression of Mcl-1 and Sox2, leading to the suppression of cell proliferation and the induction of apoptosis .
Dosage Effects in Animal Models
The effects of Pseudobufarenogin vary with different dosages in animal models. At lower doses, the compound effectively suppresses liver cancer growth without causing significant adverse effects. At higher doses, Pseudobufarenogin may exhibit toxic effects, including potential damage to healthy tissues. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxicity .
Metabolic Pathways
Pseudobufarenogin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions. These reactions involve enzymes such as cytochrome P450 and conjugation with glucuronic acid. The metabolic pathways of Pseudobufarenogin influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Pseudobufarenogin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound is known to accumulate in the liver, where it exerts its therapeutic effects. Additionally, Pseudobufarenogin’s distribution is influenced by factors such as blood flow, tissue binding, and membrane permeability .
Subcellular Localization
The subcellular localization of Pseudobufarenogin plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of liver cancer cells. It may also be targeted to specific subcellular compartments through post-translational modifications and targeting signals. The localization of Pseudobufarenogin within cells influences its interactions with biomolecules and its overall therapeutic efficacy .
特性
IUPAC Name |
5-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGONHOGEFLVPE-BHZHDSHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317654 | |
Record name | ψ-Bufarenogin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17008-69-4 | |
Record name | ψ-Bufarenogin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17008-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | psi-Bufarenogin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ψ-Bufarenogin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。